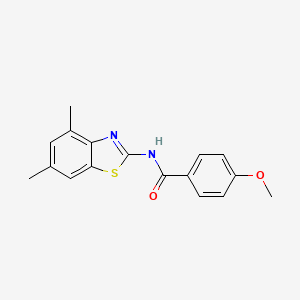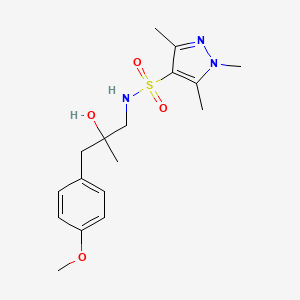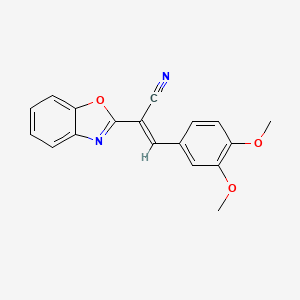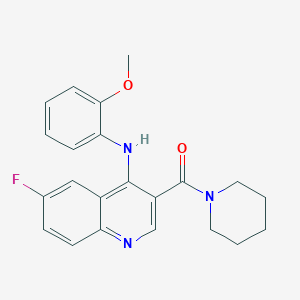
2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide, also known as BPTOC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BPTOC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair pathways.
科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis of heterocyclic compounds featuring thiazole, pyridine, and oxazole moieties due to their potential biological activities. The work by Patel and Patel (2015) on the synthesis of benzamide derivatives incorporating pyridine and thiazole rings exemplifies the methodology in creating such compounds, characterized through various spectroscopic techniques G. K. Patel & H. S. Patel, 2015. Similarly, Deau et al. (2014) reported on the microwave-assisted synthesis of novel carboximidamides inspired by marine compounds, demonstrating the synthetic approaches to access these complex structures Emmanuel Deau et al., 2014.
Biological Activities
The synthesized compounds have been evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, Palkar et al. (2017) designed and synthesized analogs with significant antibacterial activity, showcasing the therapeutic potential of such compounds M. Palkar et al., 2017. Furthermore, Lynch et al. (2006) explored anti-inflammatory activities in compounds derived from thiazole and thiazoline, indicating their potential in treating inflammation D. Lynch et al., 2006.
Anticancer and Antimicrobial Prospects
The search for new anticancer and antimicrobial agents has led to the evaluation of thiazole-containing compounds. Borzilleri et al. (2006) discovered potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting the anticancer potential of such molecules R. Borzilleri et al., 2006. Similarly, Mohamed et al. (2013) synthesized pyridine and pyrimidine derivatives incorporating benzothiazole, showing a variety of biological activities that could be harnessed for therapeutic applications K. Mohamed et al., 2013.
作用機序
Target of Action
The primary targets of the compound 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide are histone lysine demethylases, specifically KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins .
Mode of Action
2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide interacts with its targets by binding to the Fe(II) in the active site of the KDM4 and KDM5 enzymes . This interaction inhibits the enzymes’ ability to demethylate histone lysine residues, thereby affecting gene expression .
Biochemical Pathways
The inhibition of KDM4 and KDM5 by 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide affects the histone methylation status, which is a key mechanism in the regulation of gene expression . Changes in histone methylation can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound has demonstrated cellular permeability in the caco-2 assay , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide’s action are primarily related to changes in gene expression due to altered histone methylation . This can lead to changes in cell behavior, such as reduced proliferation or induced apoptosis, depending on the specific genes affected .
特性
IUPAC Name |
2-benzamido-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3S/c25-16(12-5-2-1-3-6-12)23-18-21-14(10-27-18)17(26)24-19-22-15(11-28-19)13-7-4-8-20-9-13/h1-11H,(H,21,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHDGYODPBGHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)


![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)


![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2628492.png)
